molecular formula C21H12ClF3N2O3S B4296116 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B4296116
M. Wt: 464.8 g/mol
InChI Key: QQQMLLGINNUKKH-OVWOPLSRSA-N
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Description

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-(trifluoromethoxy)benzyl isothiocyanate under controlled conditions to yield the final thiazolidinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
  • 5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
  • 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2O3S/c22-13-3-1-2-12(10-13)17-9-8-16(29-17)11-18-19(28)27(20(26)31-18)14-4-6-15(7-5-14)30-21(23,24)25/h1-11,26H/b18-11-,26-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMLLGINNUKKH-OVWOPLSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

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